Aluminum tert-butoxide

Description

Broader Context of Metal Alkoxides in Synthetic Chemistry

Metal alkoxides, in general, are a class of compounds composed of a metal atom bonded to one or more alkyl groups through an oxygen atom. prepchem.com They are the conjugate bases of alcohols and are considered strong bases and effective nucleophiles. nih.gov Their preparation often involves the reaction of a metal or its chloride with an alcohol. prepchem.comereztech.com

In synthetic chemistry, metal alkoxides serve as crucial reagents and intermediates in a wide array of reactions. nih.gov They are widely utilized as catalysts, particularly in polymerization and esterification processes. prepchem.com Furthermore, they are pivotal precursors in the sol-gel process for creating metal oxides, which are essential in the fabrication of ceramics and electronic materials. chemspider.com The Williamson ether synthesis, a fundamental organic reaction, also features metal alkoxides as key intermediates. nih.gov Transition metal alkoxides, a subset of this family, are extensively used for creating coatings and as catalysts in various industrial applications. nih.govereztech.com

Significance of Aluminum Alkoxides in Catalysis and Materials Science

Within the broader family of metal alkoxides, aluminum alkoxides stand out due to their low cost, low toxicity, and high abundance. sigmaaldrich.com These characteristics, combined with their strong Lewis acidity, make them highly valuable in both catalysis and materials science. sigmaaldrich.com

In the realm of catalysis, aluminum alkoxides are well-known for their role in several classic organic reactions. For instance, they are key catalysts in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones and the Oppenauer oxidation of secondary alcohols. chemicalbook.comfishersci.fithermofisher.comfishersci.pt They also find application in the polymerization of cyclic esters, leading to the formation of biodegradable polymers. sigmaaldrich.com The catalytic activity of aluminum compounds, including alkoxides, has been explored in hydroboration, hydroamination, and other significant chemical transformations. smolecule.com

In materials science, aluminum alkoxides are primary precursors for the synthesis of alumina (B75360) (aluminum oxide, Al₂O₃) through sol-gel and other deposition techniques. sigmaaldrich.comcsic.es This allows for the creation of high-purity alumina powders, thin films, and coatings with controlled properties. csic.escymitquimica.com These materials have applications ranging from catalyst supports to electronic components. The use of aluminum alkoxides enables the formation of complex oxides and mesoporous materials with high surface areas. csic.estcichemicals.com

Specific Research Focus: Aluminum tert-Butoxide

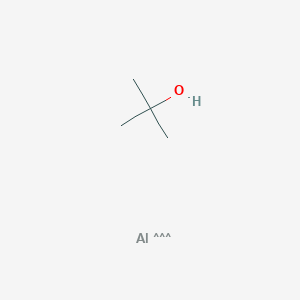

Among the various aluminum alkoxides, this compound, with the chemical formula Al[OC(CH₃)₃]₃, has emerged as a compound of particular interest. sigmaaldrich.com Its bulky tert-butoxy (B1229062) groups confer unique steric and electronic properties that influence its reactivity and selectivity in chemical reactions.

This compound is a white, crystalline powder that is highly sensitive to moisture. ereztech.comsigmaaldrich.comtcichemicals.com It is soluble in many organic solvents such as toluene (B28343) and ether. fishersci.ficymitquimica.comchemicalbook.comtcichemicals.com A key application of this compound is as a reagent in the Oppenauer oxidation and the Meerwein-Ponndorf-Verley reduction. chemicalbook.comfishersci.fithermofisher.comfishersci.pt

Furthermore, it serves as a catalyst in the synthesis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). cymitquimica.comasianpubs.org In materials science, it is a valuable precursor for the production of aluminum oxide films and coatings. cymitquimica.com The preparation of this compound typically involves the reaction of aluminum with tert-butyl alcohol. prepchem.com Its distinct reactivity profile also makes it a subject of ongoing research for new catalytic applications and as a precursor for advanced materials. smolecule.comamericanelements.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₂₇AlO₃ | nih.govchemspider.comchemicalbook.com |

| Molecular Weight | 246.32 g/mol | ereztech.comsigmaaldrich.comchemicalbook.com |

| Appearance | White to gray powder/crystals | ereztech.comtcichemicals.com |

| CAS Number | 556-91-2 | ereztech.comsigmaaldrich.comcymitquimica.comtcichemicals.com |

| Sensitivity | Moisture sensitive | ereztech.comfishersci.fifishersci.pttcichemicals.com |

| Solubility | Soluble in ether, toluene, benzene (B151609) | fishersci.ficymitquimica.comchemicalbook.comtcichemicals.com |

Table 2: Applications of this compound

| Application Area | Specific Use | References |

| Catalysis | Oppenauer oxidation of alcohols | chemicalbook.comfishersci.fithermofisher.comfishersci.pt |

| Meerwein-Ponndorf-Verley reduction of ketones | chemicalbook.comfishersci.fithermofisher.comfishersci.pt | |

| Polymerization of polyethylene terephthalate (PET) | cymitquimica.comasianpubs.org | |

| Materials Science | Precursor for aluminum oxide films and coatings | cymitquimica.com |

| Synthesis of mesoporous alumina | csic.es |

Propriétés

Numéro CAS |

556-91-2 |

|---|---|

Formule moléculaire |

C4H10AlO |

Poids moléculaire |

101.10 g/mol |

Nom IUPAC |

aluminum;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3; |

Clé InChI |

ZYJCNKZDMOOHSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] |

SMILES canonique |

CC(C)(C)O.[Al] |

Autres numéros CAS |

556-91-2 |

Pictogrammes |

Flammable; Corrosive |

Synonymes |

Aluminum tert-butoxide (6CI,7CI); tert-Butyl Alcohol Aluminum Salt; Aluminum t-Butoxide; Aluminum tert-Butanolate; Aluminum tert-Butylate; Aluminum tri-tert-Butoxide; Aluminum tris(tert-Butoxide); Aluminum tris(tert-Butylate); Tri-tert-Butoxyaluminum |

Origine du produit |

United States |

Synthetic Methodologies for Aluminum Tert Butoxide

Direct Synthesis Approaches

Direct synthesis involves the reaction of elemental aluminum with tert-butanol (B103910). This method, while straightforward, often requires catalytic enhancement to proceed efficiently.

The direct reaction between elemental aluminum and anhydrous tert-butyl alcohol is a fundamental method for preparing aluminum tert-butoxide. cdnsciencepub.com The reaction proceeds by heating aluminum turnings with tert-butanol. cdnsciencepub.comprepchem.com To ensure the reaction goes to completion, the mixture is typically refluxed for several hours. prepchem.com During this process, hydrogen gas is evolved as a byproduct. prepchem.com To maintain the resulting this compound in solution, a solvent such as benzene (B151609) may be added. prepchem.com After the reaction is complete, the product can be isolated by centrifugation and evaporation of the solvent. prepchem.com

Table 1: Reaction Parameters for Direct Synthesis

| Parameter | Description | Source |

| Reactants | Elemental Aluminum, Anhydrous tert-Butanol | cdnsciencepub.com |

| Conditions | Refluxing, Heating | prepchem.com |

| Catalyst | Often required for initiation | prepchem.com |

| Byproduct | Hydrogen Gas | prepchem.com |

| Solvent | Benzene (optional, to keep product in solution) | prepchem.com |

| Isolation | Centrifugation, Evaporation | prepchem.com |

The reaction between aluminum and tert-butanol can be slow to initiate. prepchem.com To overcome this, various catalysts can be employed. Mercuric chloride is a commonly used catalyst that facilitates the reaction by forming an amalgam with the aluminum. wikipedia.orgchemeurope.com Other catalysts that can be used to initiate the reaction include iodine and a small amount of pre-formed aluminum alkoxide, such as aluminum isopropoxide or this compound itself. prepchem.comwikipedia.org The use of these catalysts can significantly reduce the initiation time and ensure a more vigorous reaction. sciencemadness.org However, it is noted that industrial routes often avoid the use of mercury. wikipedia.org

Reaction of Elemental Aluminum with tert-Butanol

Alcoholysis and Exchange Reactions

An alternative synthetic route to this compound involves alcoholysis or exchange reactions with other aluminum alkoxides.

This compound can be prepared through an interchange reaction, also known as alcoholysis, by reacting aluminum isopropoxide with tert-butyl alcohol. cdnsciencepub.com This method involves heating aluminum isopropoxide with tert-butanol, leading to the exchange of the isopropoxide groups for tert-butoxide groups. cdnsciencepub.com This transesterification process is driven by the removal of the more volatile alcohol (isopropanol) from the reaction mixture.

The preparation of pure mixed aluminum alkoxides, containing more than one type of alkoxy group, presents significant challenges. Attempts to synthesize mixed alkoxides like aluminum monoisopropoxide di-tert-butoxide via interchange methods have shown that it is difficult to obtain a pure product in a single operation. cdnsciencepub.com These reactions often result in the formation of the more stable aluminum tri-tert-butoxide. cdnsciencepub.com Steric hindrance was initially thought to be a major factor preventing the complete interchange of all alkoxide groups. cdnsciencepub.com However, further studies have indicated that steric factors are not sufficient to prevent the formation of bridged structures involving tert-butoxide groups, as evidenced by the dimeric nature of this compound itself. cdnsciencepub.com The purification of aluminum alkoxides from impurities, especially those originating from the raw materials like scrap aluminum, can also be challenging with traditional methods like vacuum distillation. bibliotekanauki.pl

Molecular Architecture and Electronic Structure of Aluminum Tert Butoxide

Oligomeric Forms and Coordination Geometries

In contrast to simpler aluminum alkoxides, the steric bulk of the tert-butoxide ligands plays a crucial role in determining the oligomeric state and coordination geometry of the aluminum centers.

Dimeric Structures in Solution and Solid State

Aluminum tert-butoxide predominantly exists as a dimer, [Al(O-t-Bu)₃]₂, in both the solid state and in solution. nih.govdtic.milresearchgate.net This dimeric structure is a consequence of the aluminum atoms' tendency to expand their coordination number, which is achieved through the formation of bridging alkoxide groups between two aluminum centers. utwente.nl The resulting structure features a central four-membered Al₂O₂ ring. psu.edu Within this dimer, there are two types of tert-butoxide groups: terminal and bridging. The aluminum atoms in this arrangement are typically found in different coordination environments. nih.gov Specifically, the structure consists of one tetra-coordinate and one penta-coordinate aluminum atom.

Steric Effects on Molecular Conformation and Reactivity

The bulky tert-butyl groups are a defining feature of this compound, profoundly influencing its molecular conformation and chemical reactivity. The steric hindrance imposed by these groups is a key factor in explaining many of its chemical and physical properties. cdnsciencepub.com

The ramified alkyl groups create significant steric crowding around the aluminum center, which can hinder the approach of reactants. cdnsciencepub.comnumberanalytics.com This steric shielding can affect reaction rates and pathways. For example, the reaction of this compound with acetyl chloride to form monochloride ditertiary butoxide is observed, but further replacement of the butoxide groups is comparatively slow due to the increased steric hindrance. cdnsciencepub.com This is somewhat counterintuitive, as the replacement of a bulky tert-butoxide group with a smaller chloride ion would be expected to reduce steric hindrance. However, the experimental evidence suggests a more complex interplay of electronic and steric factors. cdnsciencepub.com

The steric bulk also influences the stability of reaction intermediates. numberanalytics.com In reactions where this compound acts as a catalyst or reagent, the size of the tert-butyl groups can dictate the regioselectivity and stereoselectivity of the transformation by controlling the accessibility of the active sites. numberanalytics.comnumberanalytics.com

Theoretical and Spectroscopic Elucidation of Structure

A combination of advanced spectroscopic techniques and theoretical calculations has been instrumental in providing a detailed understanding of the structure and bonding in this compound.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 27Al MAS/MQ-MAS, REAPDOR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the local environments of aluminum atoms in its alkoxides. High-resolution 27Al Magic-Angle Spinning (MAS) NMR experiments can distinguish between aluminum atoms in different coordination environments, such as the tetrahedral and pentacohedral sites present in the dimeric structure of this compound. nih.govresearchgate.net

Further refinement of the structural details is achieved through two-dimensional techniques like Multiple-Quantum MAS (MQ-MAS) NMR. nih.govnih.gov MQ-MAS provides higher resolution by separating the isotropic chemical shifts from the quadrupolar interaction, allowing for a more precise determination of the number and types of aluminum environments within the oligomeric structure. nih.gov

Double-resonance techniques such as Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) are employed to probe through-space dipolar interactions between different nuclei. acs.orgmichael-hunger.de For instance, 13C{27Al} REAPDOR experiments can provide information on the relative Al-C internuclear distances, helping to distinguish between terminal and bridging alkoxide groups in the structure. nih.gov These advanced NMR methods have provided definitive evidence for the dimeric structure of this compound. nih.gov

Density Functional Theory (DFT) Investigations of Molecular Structure and Bonding

Density Functional Theory (DFT) has emerged as a valuable computational tool for investigating the molecular structure, bonding, and reactivity of aluminum alkoxides. researchgate.net DFT calculations can provide insights into the geometries of the monomeric and oligomeric forms of this compound, complementing experimental data. researchgate.net

Theoretical studies have been used to analyze the nature of the aluminum-oxygen bond, including the extent of π-bonding. acs.org These calculations help to rationalize the observed bond lengths and angles within the Al₂O₂ core of the dimer. Furthermore, DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the steric and electronic factors that govern the reactivity of this compound in various chemical transformations, such as in ring-opening polymerizations. researchgate.net The combination of DFT with experimental results from techniques like NMR provides a comprehensive picture of the intricate relationship between the structure and function of this important chemical compound.

Catalytic Activity of Aluminum Tert Butoxide in Organic Transformations

Fundamental Role as a Lewis Acid Catalyst

Aluminum tert-butoxide, with the chemical formula Al(O-t-Bu)₃, is a significant reagent in organic synthesis, where its reactivity is fundamentally governed by the electron-deficient nature of the central aluminum atom. This deficiency allows it to accept electron pairs, defining it as a Lewis acid. researchgate.netrsc.org This Lewis acidic character is central to its catalytic activity in a variety of organic transformations. researchgate.net The aluminum atom in aluminum alkoxides like this compound can coordinate with oxygen-containing functional groups, such as carbonyls and alcohols. rsc.org This coordination activates the substrate, rendering it more susceptible to nucleophilic attack or other subsequent reaction steps. chemistnotes.com For instance, by coordinating to a carbonyl oxygen, the aluminum center enhances the electrophilicity of the carbonyl carbon, facilitating reactions like hydride transfer. chemistnotes.comminia.edu.eg The bulky tert-butoxy (B1229062) groups surrounding the aluminum center also play a crucial role, influencing the steric environment of the catalytic site and thereby contributing to the selectivity observed in many of its reactions. rsc.org This combination of electronic activation and steric influence allows this compound to serve as a catalyst in reactions ranging from oxidations and reductions to cycloadditions. researchgate.net

Oxidative Transformations

The Oppenauer oxidation is a classic method for converting primary or secondary alcohols into their corresponding aldehydes or ketones. alfa-chemistry.comthermofisher.com This transformation is the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction. thermofisher.combyjus.com The reaction is catalyzed by an aluminum alkoxide, with this compound being a commonly used catalyst. alfa-chemistry.comthermofisher.in In this process, the alcohol is oxidized while a sacrificial ketone, typically acetone (B3395972) or cyclohexanone, acts as the hydride acceptor and is reduced to the corresponding alcohol. alfa-chemistry.compharmaguideline.com To ensure the reaction equilibrium favors the formation of the oxidized product, a large excess of the hydride acceptor (the ketone) is employed. byjus.compharmaguideline.com The Oppenauer oxidation is valued for its mild conditions and high yields, particularly in the synthesis of complex molecules like steroids. thermofisher.comscienceinfo.com

A key feature of the Oppenauer oxidation is its notable chemoselectivity. scienceinfo.comscienceinfo.com The reaction demonstrates a significant preference for the oxidation of secondary alcohols over primary alcohols. thermofisher.com This selectivity allows for the targeted oxidation of a secondary alcohol group within a molecule that also contains a primary alcohol, which would remain unaffected. This high degree of chemoselectivity can be achieved under the standard reaction conditions. thermofisher.com Furthermore, the Oppenauer oxidation is compatible with various other sensitive functional groups that might be susceptible to other oxidizing agents. Functional groups such as carbon-carbon double bonds (olefinic bonds), amino groups, and acetal (B89532) groups are typically not affected during the reaction. alfa-chemistry.comscienceinfo.com This makes this compound a valuable reagent for the selective oxidation of alcohols in multifunctional compounds. For example, in the presence of this compound, unsaturated alcohols like 6-methyl-nona-3,5,7-trien-2-ol can be oxidized to the corresponding ketone without affecting the double bonds. alfa-chemistry.com

Table 1: Examples of Oppenauer Oxidation with this compound This table presents examples of alcohol oxidation using this compound as a catalyst, highlighting the transformation of various alcohols to their corresponding ketones.

| Substrate (Alcohol) | Oxidant | Product (Ketone) | Reference |

|---|---|---|---|

| Secondary Alcohols | Acetone | Ketones | alfa-chemistry.comthermofisher.com |

| Cholesterol | Acetone | Cholestenone | scienceinfo.com |

| 6-methyl-nona-3,5,7-trien-2-ol | Acetone | 6-methyl-nona-3,5,7-trien-2-one | alfa-chemistry.com |

| Steroids (Secondary Alcohol) | Acetone | Corresponding Ketones | thermofisher.com |

The mechanism of the Oppenauer oxidation, which is the reverse of the MPV reduction, is widely accepted to proceed through a cyclic, six-membered transition state. researchgate.netmychemblog.comacsgcipr.org The catalytic cycle begins with an exchange reaction where the alcohol substrate displaces one of the tert-butoxy groups on the aluminum catalyst to form a new aluminum alkoxide intermediate and a molecule of tert-butanol (B103910). alfa-chemistry.com The ketone oxidant (e.g., acetone) then coordinates to the Lewis acidic aluminum center of this intermediate. chemistnotes.comalfa-chemistry.com

This coordination brings the alcohol substrate and the ketone oxidant into close proximity, facilitating the key step of the reaction: a hydride transfer. pharmaguideline.comscienceinfo.com The transfer occurs from the α-carbon of the alcoholate ligand to the carbonyl carbon of the coordinated ketone via a six-membered ring transition state. chemistnotes.comalfa-chemistry.commychemblog.com This concerted step results in the oxidation of the substrate alcohol to a ketone and the reduction of the oxidant ketone to an alcohol. alfa-chemistry.combyjus.com The newly formed product ketone dissociates from the aluminum center, and the reduced alcohol (e.g., isopropanol (B130326) from acetone) can be displaced by another molecule of the substrate alcohol, thus regenerating the catalytically active species and continuing the cycle. minia.edu.egwikipedia.org The entire process is reversible, and the direction of the reaction is controlled by the relative concentrations of the reactants and products. minia.edu.eg

The catalytic utility of this compound extends beyond the oxidation of alcohols to include the transformation of organosulfur compounds. Specifically, systems involving this compound have been developed for the effective oxidation of sulfides.

A system composed of aluminum tri-tert-butoxide and tert-butyl hydroperoxide has been shown to be an effective reagent for the oxidation of sulfides directly to sulfones. researchgate.net This method allows for the selective conversion of various sulfides, including aliphatic, alkyl-aromatic, and diaryl sulfides, into the corresponding sulfones in nearly quantitative yields. researchgate.net The reaction proceeds under mild conditions, typically at room temperature (20 °C). researchgate.net For example, methyl phenylethynyl sulfide (B99878) and phenyl phenylethynyl sulfide are selectively oxidized to their respective sulfones using this system. researchgate.net The proposed mechanism involves the formation of an aluminum-containing peroxide intermediate, (ButO)₂AlOOBut, which is capable of oxidizing sulfides. researchgate.net The complete transformation to the sulfone suggests a two-step oxidation, first to the sulfoxide, which is then further oxidized to the sulfone under the reaction conditions.

Table 2: Oxidation of Sulfides to Sulfones using this compound System This table illustrates the effectiveness of the this compound/tert-butyl hydroperoxide system in converting various sulfides to their corresponding sulfones.

| Substrate (Sulfide) | Oxidizing System | Product (Sulfone) | Yield | Reference |

|---|---|---|---|---|

| Aliphatic Sulfides | Al(O-t-Bu)₃ / t-BuOOH | Corresponding Sulfones | ~100% | researchgate.net |

| Alkylaromatic Sulfides | Al(O-t-Bu)₃ / t-BuOOH | Corresponding Sulfones | ~100% | researchgate.net |

| Diphenyl Sulfide | Al(O-t-Bu)₃ / t-BuOOH | Diphenyl Sulfone | ~100% | researchgate.net |

| Methyl phenylethynyl sulfide | Al(O-t-Bu)₃ / t-BuOOH | Methyl phenylethynyl sulfone | High | researchgate.net |

| Phenyl phenylethynyl sulfide | Al(O-t-Bu)₃ / t-BuOOH | Phenyl phenylethynyl sulfone | High | researchgate.net |

Oxidation of Sulfur-Containing Substrates

Mechanistic Pathways Involving Peroxo Intermediates and Singlet Oxygen Generation (Quantum Chemical Studies)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of oxidation reactions catalyzed by aluminum compounds, including this compound. ibs.re.krruhr-uni-bochum.de These computational models help to understand complex reaction mechanisms, especially those involving short-lived, highly reactive intermediates that are challenging to study experimentally. doi.org

In the context of aluminum-catalyzed oxidations, theoretical investigations have explored the formation of peroxo intermediates. These studies suggest that in certain oxidation reactions, a peroxo-bridged intermediate may form, which is crucial for the subsequent steps of the reaction, such as O-O bond cleavage. sci-hub.se The generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, is another area of interest. While direct quantum chemical studies on singlet oxygen generation specifically by this compound are not extensively detailed in the provided results, the broader field of computational chemistry has developed methods to study the generation, capture, and release of singlet oxygen by various molecular systems. chemrxiv.org These studies often focus on the delicate balance between the efficiency of singlet oxygen generation and its subsequent reactions. chemrxiv.org

Computational models have been successfully applied to understand the mechanisms of metalloenzymes that catalyze oxidation reactions, providing a framework for understanding how metal centers, including aluminum, can activate oxygen. sci-hub.seacs.org These studies often investigate different potential reaction pathways and their corresponding energy barriers to determine the most likely mechanism. ibs.re.kr For instance, in related systems, DFT calculations have been used to compare single-site mechanisms with pathways involving oxo-oxo coupling, concluding which is kinetically more favorable. ibs.re.kr The insights gained from these quantum chemical studies are vital for the rational design and optimization of catalysts for specific oxidation reactions. ibs.re.krdoi.org

Reductive Transformations

Meerwein-Ponndorf-Verley (MPV) Reduction of Carbonyl Compounds

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.orglibretexts.org This reaction utilizes an aluminum alkoxide, such as this compound, as a catalyst in the presence of a sacrificial alcohol, which acts as the hydride donor. wikipedia.orglibretexts.orgthermofisher.com A key advantage of the MPV reduction is its use of an inexpensive and environmentally friendly metal catalyst. wikipedia.org

The generally accepted mechanism for the MPV reduction involves a six-membered ring transition state. wikipedia.orglibretexts.org The catalytic cycle begins with the coordination of the carbonyl oxygen to the aluminum alkoxide. wikipedia.orglibretexts.org This is followed by the transfer of a hydride from the alkoxide ligand to the carbonyl carbon via a pericyclic mechanism. wikipedia.orglibretexts.org The newly formed alcohol is then displaced by a molecule of the sacrificial alcohol, regenerating the aluminum alkoxide catalyst and completing the cycle. wikipedia.orglibretexts.org All steps in this cycle are considered reversible. wikipedia.org

This compound has been shown to be an effective catalyst for the MPV reduction, in some cases leading to a significant increase in reaction rate and allowing for lower catalyst loading compared to the more traditionally used aluminum isopropoxide. researchgate.net

Table 1: Comparison of Aluminum-Based Catalysts in MPV Reduction

| Catalyst | Common Substrates | Key Features |

| Aluminum isopropoxide | Aldehydes, Ketones | The most commonly used catalyst for MPV reductions. numberanalytics.com |

| This compound | Aldehydes, Ketones | Can lead to dramatically increased reaction rates and lower catalyst loadings. thermofisher.comresearchgate.net |

| Aluminum phenoxide | Carbonyl Compounds | An alternative aluminum alkoxide for MPV reactions. google.com |

| Aluminum sec-butoxide (B8327801) | Carbonyl Compounds | Another alkoxide option for mediating MPV reductions. google.com |

This table provides a general overview and specific performance can vary based on reaction conditions and substrates.

The MPV reduction can be adapted for the asymmetric synthesis of chiral alcohols from prochiral ketones. wikipedia.orglibretexts.org There are three primary strategies to achieve stereoselectivity:

Use of a chiral alcohol as the hydride source: Employing a chiral alcohol allows for the transfer of chirality to the ketone substrate. For example, the use of (R)-(+)-sec-o-bromophen-ethyl alcohol as the chiral hydride donor in the reduction of 2-chloroacetophenone (B165298) resulted in a high enantiomeric excess (82% ee). libretexts.org

Intramolecular MPV reduction: This method involves a substrate where the hydride source is part of the same molecule as the ketone, leading to a stereoselective reduction.

Use of a chiral ligand on the aluminum alkoxide: Attaching a chiral ligand to the aluminum center can influence the stereochemical outcome of the reduction. wikipedia.orglibretexts.org This approach has been used to reduce substituted acetophenones with enantiomeric excesses of up to 83%. libretexts.org The appeal of this method lies in the use of a catalytic amount of the chiral source rather than a stoichiometric amount. libretexts.org High diastereoselectivity has also been achieved in the reduction of protected alpha-amino aromatic ketones using catalytic aluminum isopropoxide, where chelation of the nitrogen to the aluminum atom is believed to be responsible for the high anti selectivity. researchgate.net In the reduction of 4-tert-butylcyclohexanone, high stereoselectivity for the cis-isomer has been observed. rsc.org

Aluminum alkoxides, including this compound, have a tendency to form aggregates in solution, which can limit their catalytic activity. psu.ac.th Controlling this aggregation is a key strategy for enhancing the rates of MPV reductions.

One approach is the in-situ generation of a low-aggregation aluminum alkoxide from alkylaluminum reagents. This has proven to create a highly active catalyst for the MPV reduction of various carbonyl substrates. researchgate.net The choice of the aluminum alkoxide itself can also dramatically affect the reaction rate. For instance, using this compound instead of the more common aluminum isopropoxide has been shown to significantly increase the reaction rate and allow for lower catalyst loadings. researchgate.net This rate enhancement is attributed to the different aggregation states and steric properties of the tert-butoxide derivative.

Additionally, the reaction conditions, such as temperature and the use of additives, can influence catalyst aggregation and, consequently, the reaction rate. nih.govnumberanalytics.com Microwave irradiation has also been explored as a method to accelerate MPV reductions. numberanalytics.com

Stereoselective Reduction Methodologies

Derived Aluminum Hydride Reagents for Selective Reductions

Lithium tri-tert-butoxyaluminum hydride, which can be prepared from the reaction of lithium aluminum hydride with three equivalents of tert-butanol, is a highly selective and less reactive reducing agent compared to its parent compound, lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemicalbook.com This reduced reactivity is a direct result of the steric bulk of the three tert-butoxy groups and the fact that it has only one hydride to donate. masterorganicchemistry.comsmolecule.com

A primary and highly useful application of LiAlH(Ot-Bu)₃ is the partial reduction of acid chlorides to aldehydes. masterorganicchemistry.comchemistrysteps.comlibretexts.org While more powerful reducing agents like LiAlH₄ would continue to reduce the intermediate aldehyde to a primary alcohol, the moderated reactivity of LiAlH(Ot-Bu)₃ allows the reaction to be stopped at the aldehyde stage, especially when carried out at low temperatures (e.g., -78 °C). chemistrysteps.comlumenlearning.comyoutube.com

The mechanism involves a nucleophilic acyl substitution. masterorganicchemistry.comsmolecule.com The hydride ion adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of the aldehyde. masterorganicchemistry.com This selectivity is crucial in multi-step syntheses where the aldehyde is a desired intermediate for subsequent reactions. masterorganicchemistry.com This method provides an indirect route to reduce carboxylic acids to aldehydes by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride. libretexts.org

Table 2: Selectivity of Hydride Reducing Agents

| Reagent | Reactivity | Reduction of Acid Chlorides | Reduction of Aldehydes/Ketones | Reduction of Esters/Carboxylic Acids |

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Reduces to primary alcohol | Reduces to alcohol | Reduces to alcohol |

| Sodium Borohydride (NaBH₄) | Moderate | Reduces to alcohol chemistrysteps.com | Reduces to alcohol | Does not typically reduce libretexts.org |

| Lithium Tri-tert-butoxyaluminum Hydride (LiAlH(Ot-Bu)₃) | Low | Reduces to aldehyde and stops masterorganicchemistry.comlibretexts.org | Reduces to alcohol masterorganicchemistry.com | Does not typically reduce masterorganicchemistry.comgoogle.com |

This table summarizes the general reactivity of these common reducing agents.

Sodium Tri-tert-butoxyaluminohydride (STBA) Applications in Aldehyde Synthesis

Sodium tri-tert-butoxyaluminohydride (STBA), a derivative of sodium aluminum hydride, is a highly effective reagent for the reduction of acid chlorides to aldehydes. lookchem.comscribd.com This transformation is a valuable process in organic synthesis. lookchem.com STBA is generated from the reaction of sodium aluminum hydride with three equivalents of tert-butyl alcohol. scribd.com While lithium tri-tert-butoxyaluminohydride (LTBA) has been widely used for this purpose, STBA has demonstrated exceptional efficiency, providing high yields of aldehydes from both aliphatic and aromatic acid chlorides at low temperatures (-78 °C). lookchem.comtandfonline.com

The reagent is sparingly soluble in tetrahydrofuran (B95107) (THF) but dissolves more readily in 2-methoxyethyl ether (diglyme). lookchem.com STBA can tolerate a variety of functional groups that are otherwise susceptible to reduction. lookchem.com The yields of aldehydes from the reduction of aromatic acid chlorides are generally high, ranging from 85-100%. lookchem.com

Table 1: Reduction of Various Acid Chlorides to Aldehydes with STBA

| Acid Chloride | Product Aldehyde | Yield (%) |

| Benzoyl chloride | Benzaldehyde (B42025) | 97-98% tandfonline.com |

| Naphthoyl chloride | Naphthaldehyde | 97-98% tandfonline.com |

| o-Toluoyl chloride | o-Tolualdehyde | 95-97% tandfonline.com |

| p-Toluoyl chloride | p-Tolualdehyde | 95-97% tandfonline.com |

| Trichloroacetyl chloride | Trichloroacetaldehyde | 94-95% tandfonline.com |

| Cinnamoyl chloride | Cinnamaldehyde | 97-98% tandfonline.com |

This table summarizes the yields of various aldehydes obtained from the reduction of the corresponding acid chlorides using STBA. The data highlights the high efficiency of this reagent for a range of substrates.

Metal Diisobutyl-tert-butoxyaluminum Hydrides for Partial Reduction of Tertiary Amides

A class of reducing agents, metal diisobutyl-tert-butoxyaluminum hydrides, has proven effective for the partial reduction of tertiary amides to aldehydes. researchgate.netresearchgate.net These reagents, including lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA), sodium diisobutyl-tert-butoxyaluminum hydride (SDBBA), and potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA), are prepared by reacting diisobutylaluminum hydride (DIBAH) with the corresponding metal tert-butoxides. researchgate.net

The reactivity of these hydrides is influenced by the counter metal cation. researchgate.net LDBBA and SDBBA are particularly effective in converting a variety of tertiary amides to their corresponding aldehydes in good yields. researchgate.net The partial reduction of tertiary amides is a significant transformation in organic synthesis. researchgate.net

Table 2: Partial Reduction of Tertiary Amides with LDBBA and SDBBA

| Tertiary Amide | Reducing Agent | Product Aldehyde | Yield (%) |

| N,N-Dimethylbenzamide | LDBBA | Benzaldehyde | Not specified |

| N,N-Dimethylbenzamide | SDBBA | Benzaldehyde | Not specified |

This table indicates the successful conversion of a representative tertiary amide to its corresponding aldehyde using LDBBA and SDBBA. Specific yield percentages were not provided in the source material.

Polymerization Catalysis and Initiation

This compound serves as a catalyst in various polymerization reactions. cymitquimica.com

Poly(ethylene terephthalate) (PET) Synthesis

This compound is used as a polycondensation catalyst in the synthesis of poly(ethylene terephthalate) (PET). cymitquimica.comasianpubs.org PET is a major engineering plastic produced from terephthalic acid and ethylene (B1197577) glycol. tubitak.gov.tr Aluminum alkoxides, including this compound, generally exhibit high activity in the polycondensation stage of PET synthesis. asianpubs.orgresearchgate.net However, due to their sensitivity to water, they are not suitable for the initial esterification step. asianpubs.orgresearchgate.net

Table 3: Effect of Different Aluminum Alkoxides on PET Synthesis

| Catalyst | Intrinsic Viscosity (dL/g) | -COOH (µmol/g) | DEG (mol/t) |

| This compound | 0.85 | 21.5 | 6.1 |

| Aluminum methoxide | 0.86 | 29.3 | 8.5 |

| Aluminum ethoxide | 0.84 | 25.0 | 7.2 |

| Aluminum isopropoxide | 0.86 | 19.3 | 8.1 |

| Ethylene glycol aluminum | 0.87 | 23.0 | 8.2 |

This interactive data table compares the performance of various aluminum alkoxide catalysts in PET synthesis. The data includes the intrinsic viscosity, carboxyl end-group concentration, and diethylene glycol content of the resulting polymer.

In the polycondensation process for PET synthesis catalyzed by aluminum compounds, it is proposed that the aluminum compound, such as an aluminum alkoxide, undergoes ligand exchange with ethylene glycol to form ethylene glycol aluminum. asianpubs.orgresearchgate.net This species is considered the actual catalytic material. asianpubs.orgresearchgate.net The mechanism involves the coordination of the aluminum center to the carbonyl oxygen of the ester, followed by an attack of an alkoxy group on the carbonyl carbon, leading to a four-centered transition state. researchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Esters and Ethers

Aluminum alkoxides, including derivatives of this compound, are effective initiators and catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (ε-CL), and cyclic ethers. iaamonline.orgtandfonline.com The ROP of these monomers produces biodegradable and biocompatible polymers. iaamonline.org

The polymerization can proceed through different mechanisms, including coordination-insertion and activated monomer mechanisms. iaamonline.orgacs.org In the coordination-insertion mechanism, the monomer coordinates to the aluminum center and is then inserted into the metal-alkoxide bond. acs.org The structure of the aluminum catalyst and the nature of the ligands can influence the stereochemistry of the resulting polymer. acs.org For instance, bimetallic aluminum catalysts have been shown to facilitate a "chain shuttling" mechanism in the ROP of ε-CL. acs.org

The reactivity in ROP can be influenced by the specific aluminum alkoxide used. For example, in the polymerization of isopropylglycidyl ether, an aluminum sec-butoxide derivative was used as a catalyst. tandfonline.com

Initiation Mechanisms (Coordination-Insertion)

Epoxide Polymerization (e.g., Isopropylglycidyl Ether)

Aluminum alkoxides can also catalyze the ring-opening polymerization of epoxides. While specific studies focusing solely on this compound for isopropylglycidyl ether (IPGE) polymerization are limited in the provided sources, the reactivity of related aluminum compounds provides insight. For instance, tetrafluorophthalate aluminum sec-butoxide has been successfully used as a catalyst for the polymerization of IPGE. tandfonline.comtandfonline.com The polymerization of epoxides like IPGE is of interest for producing polyethers with a range of applications. tandfonline.comtandfonline.com The mechanism for epoxide polymerization initiated by metal alkoxides is analogous to that of lactones, involving the coordination of the epoxide oxygen to the metal center, followed by nucleophilic attack of the alkoxide on one of the epoxide's carbon atoms, leading to ring-opening. tandfonline.com

Role as Crosslinking Agents and Initiators in Polymer Chemistry

This compound primarily functions as an initiator in polymer chemistry, particularly for ring-opening polymerization as detailed above. psu.ac.thgrafiati.com An initiator is a substance that starts a chain reaction, such as polymerization. By initiating the growth of polymer chains from monomers, it plays a crucial role in the synthesis of polymers.

The compound can also be involved in creating cross-linked polymers. A cross-link is a bond that connects one polymer chain to another, forming a three-dimensional network. wikipedia.org This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer material. wikipedia.orglohtragon.com this compound can contribute to crosslinking indirectly by initiating the polymerization of multifunctional monomers that can form network structures. More directly, metal-containing compounds can act as crosslinking agents by forming coordination bonds between different polymer chains that possess electron-donating functional groups (like oxygen or nitrogen). lohtragon.com While specific examples of this compound as a direct crosslinking agent are not detailed, other aluminum compounds like aluminum trichloride (B1173362) have been used to cross-link polystyrene via Friedel-Crafts reactions. marquette.edu

Other Catalytic Applications in Organic Synthesis

Esterification Reactions

This compound has demonstrated catalytic activity in esterification and, more specifically, transesterification and polycondensation reactions. asianpubs.orgresearchgate.net In the synthesis of poly(ethylene terephthalate) (PET), which involves both esterification and polycondensation steps, aluminum alkoxides are effective catalysts for the polycondensation stage. asianpubs.org They are, however, sensitive to water, which is a byproduct of the initial esterification reaction, making them less suitable for that specific step. asianpubs.org

In a study comparing various organic aluminum compounds for PET synthesis, this compound showed high catalytic activity in the polycondensation process, measured by the increase in the polymer's intrinsic viscosity. asianpubs.org Its performance was comparable to other aluminum alkoxides and superior to aluminum β-diketones. asianpubs.org The high activity is attributed to the Lewis acidity of the aluminum center and the nature of the alkoxide ligand. asianpubs.org Additionally, hydrotalcite clays (B1170129) intercalated with tert-butoxide anions have been shown to be efficient heterogeneous catalysts for the transesterification of β-keto esters. researchgate.netacs.org

| Catalyst | Intrinsic Viscosity (dL/g) |

|---|---|

| Blank (No Catalyst) | 0.430 |

| Aluminum isopropoxide | 0.685 |

| This compound | 0.684 |

| Aluminum acetylacetonate | 0.678 |

| Aluminum dibenzoyl methane | 0.635 |

Data sourced from a study on PET synthesis. asianpubs.org

Aldol (B89426) Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.iniitk.ac.in This reaction can be catalyzed by either acids or bases. wikipedia.org In base-catalyzed aldol condensations, a strong base is used to deprotonate the α-carbon of a carbonyl compound, forming a nucleophilic enolate ion. iitk.ac.iniitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to the aldol addition product. Subsequent dehydration, often promoted by heat, yields the α,β-unsaturated carbonyl compound, which is the final product of the aldol condensation. masterorganicchemistry.com

This compound can function as a catalyst in aldol-type reactions. For instance, in the Guerbet reaction, which involves the condensation of alcohols to produce larger, branched alcohols, the C-C bond formation is understood to occur via an aldol condensation mechanism. rsc.org The reaction conditions are suitable for aldol condensation, and the presence of an α-methylene group on at least one of the reacting alcohols is a prerequisite, supporting the aldol-type pathway. rsc.org

Furthermore, the Aldol-Tishchenko reaction represents a modification where an initial aldol reaction is followed by a Tishchenko-type reduction. tkk.firesearchgate.netresearchgate.net In this sequence, two aldehyde molecules first react in an aldol addition to form a β-hydroxy ketone. This intermediate is then reduced by a third aldehyde molecule to produce a 1,3-diol monoester. researchgate.net

The table below summarizes the role of catalysts in aldol condensations and related reactions.

| Reaction | Catalyst Type | Example Catalyst | Role of Catalyst |

| Aldol Condensation | Base | Sodium Hydroxide, Potassium tert-butoxide | Deprotonation to form enolate. iitk.ac.iniitk.ac.in |

| Aldol Condensation | Lewis Acid | Aluminum chloride, Titanium tetrachloride | Activation of the carbonyl group. iitk.ac.in |

| Guerbet Reaction | Base/Hydrogen Transfer | Not specified | Promotes aldol condensation step. rsc.org |

| Aldol-Tishchenko Reaction | Lewis Acid/Base | Aluminum alkoxides | Catalyzes both the initial aldol addition and the subsequent Tishchenko reduction. tkk.firesearchgate.netresearchgate.net |

Molecular Rearrangements

This compound and related aluminum alkoxides can catalyze various molecular rearrangements, including the Claisen rearrangement and the Oppenauer oxidation.

The Claisen rearrangement is a oup.comoup.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. scribd.com While often a thermal process, Lewis acids like organoaluminum compounds can catalyze this reaction under milder conditions. scribd.com For example, the aromatic Claisen rearrangement of allyl phenyl ether to o-allylphenol proceeds almost quantitatively at room temperature in the presence of diethylaluminum chloride. scribd.com Although the catalytic activity of aluminum Lewis acids in the aliphatic Claisen rearrangement is generally considered low, certain organoaluminum compounds have been shown to facilitate the rearrangement of a series of allyl vinyl ethers. scribd.com

The Oppenauer oxidation provides a gentle method for the selective oxidation of secondary alcohols to ketones using an aluminum alkoxide catalyst, such as aluminum isopropoxide or this compound, in the presence of an excess of a ketone like acetone, which acts as the hydride acceptor. wikipedia.orgthermofisher.com The mechanism involves the coordination of the alcohol to the aluminum center, followed by deprotonation to form an aluminum alkoxide intermediate. A subsequent hydride shift from the α-carbon of the substrate alcohol to the carbonyl carbon of the oxidant, proceeding through a six-membered transition state, yields the oxidized ketone and a new aluminum alkoxide. wikipedia.org This method is particularly useful for the oxidation of substrates that are sensitive to acid. wikipedia.org

The following table details examples of molecular rearrangements catalyzed by aluminum compounds.

| Rearrangement | Substrate | Catalyst | Product |

| Aromatic Claisen Rearrangement | Allyl phenyl ether | Diethylaluminum chloride | o-Allylphenol scribd.com |

| Oppenauer Oxidation | Secondary Alcohol | Aluminum isopropoxide/tert-butoxide | Ketone wikipedia.orgthermofisher.com |

Dealcoholation of Orthoesters to Ketene (B1206846) Acetals

This compound is an effective reagent for the dealcoholation of orthoesters to produce ketene acetals. acs.orgacs.orgguidechem.com This reaction involves the elimination of an alcohol molecule from the orthoester. For instance, the preparation of dimethoxyethylene from methoxyacetal can be achieved through a dealcoholation reaction where methanol (B129727) is eliminated from the substrate. njit.edu

The process of converting orthoesters to ketene acetals is a significant transformation in organic synthesis, providing access to these versatile intermediates.

The table below illustrates the dealcoholation of an orthoester to a ketene acetal.

| Substrate | Reagent | Product | Byproduct |

| Orthoester | This compound | Ketene Acetal | Alcohol |

Tishchenko Reactions (Lewis Acid-Catalyzed Disproportionation)

The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde are converted into an ester in the presence of a catalyst, most commonly an aluminum alkoxide. organic-chemistry.orgoup.com this compound is a known catalyst for this transformation. oup.comoup.com The reaction can be performed with both aliphatic and aromatic aldehydes, including those that are enolizable and those that are not. tkk.fi

The generally accepted mechanism for the Tishchenko reaction involves the following steps:

Coordination of an aldehyde molecule to the aluminum alkoxide catalyst, which acts as a Lewis acid. organic-chemistry.orgnih.gov

Transfer of an alkoxide group from the catalyst to the aldehyde's carbonyl carbon, forming a hemiacetal intermediate. organic-chemistry.orgnih.gov

Coordination of a second aldehyde molecule to the aluminum center. organic-chemistry.orgnih.gov

An intramolecular 1,3-hydride shift from the hemiacetal to the newly coordinated aldehyde, which results in the formation of the ester product and regenerates the aluminum alkoxide catalyst. organic-chemistry.orgnih.gov

A kinetic study of the Tishchenko reaction of benzaldehyde with various aluminum alkoxides revealed that the reaction catalyzed by this compound has a notable induction period and yields benzyl (B1604629) benzoate (B1203000) along with minor amounts of t-butyl benzoate and benzyl alcohol. researchgate.net The initial reaction rate is slower with this compound compared to aluminum benzyloxide and aluminum isopropoxide, which is attributed to the steric hindrance of the bulky tert-butoxide group during the alkoxide transfer step. researchgate.net

The table below provides an overview of the Tishchenko reaction.

| Reactant | Catalyst | Product | Key Mechanistic Feature |

| Two equivalents of an aldehyde | This compound | Ester | Intramolecular 1,3-hydride shift organic-chemistry.orgnih.gov |

| Benzaldehyde | This compound | Benzyl benzoate | Slower reaction rate due to steric hindrance researchgate.net |

Reactivity and Mechanistic Investigations

Ligand Exchange Chemistry

Ligand exchange reactions are fundamental to the chemistry of aluminum tert-butoxide, allowing for the synthesis of a variety of derivatives with tailored properties.

The reaction between this compound and acetyl chloride has been a subject of detailed study. cdnsciencepub.comcdnsciencepub.com When this compound, dissolved in a dry, inert solvent like benzene (B151609), is treated with acetyl chloride, a ligand exchange process is initiated. cdnsciencepub.com Unlike the straightforward and often exothermic reactions observed with less sterically hindered aluminum alkoxides like aluminum isopropoxide, the reaction with this compound proceeds with little to no heat evolution, particularly in a 1:1 molar ratio. cdnsciencepub.com

The primary products of this reaction are mixed chloride-alkoxide derivatives of aluminum. The addition of one mole of acetyl chloride to this compound leads to the formation of aluminum monochloride ditertiary butoxide. cdnsciencepub.comcdnsciencepub.com A plausible mechanism for this exchange involves the formation of a coordination complex, followed by the elimination of tert-butyl acetate (B1210297). cdnsciencepub.com

Further reaction with acetyl chloride can displace a second tert-butoxide group. The reaction of this compound with two moles of acetyl chloride yields what is believed to be aluminum dichloride monotertiary butoxide. cdnsciencepub.comcdnsciencepub.com

An interesting aspect of this reaction is the subsequent formation of acetate derivatives. The tert-butyl acetate produced during the ligand exchange can itself react with the mixed halide-alkoxide species still present in the reaction mixture. cdnsciencepub.comcdnsciencepub.com This secondary reaction leads to the formation of aluminum acetate derivatives. This has been confirmed by separate studies on the reaction between aluminum chloride and tert-butyl acetate, which also yield acetate derivatives. cdnsciencepub.com The mechanism for the formation of acetate derivatives from aluminum chloride and tert-butyl acetate is thought to proceed through a pathway involving the stability of the tertiary butyl cation. cdnsciencepub.com

The following table summarizes the products obtained from the reaction of this compound with acetyl chloride in varying molar ratios in a benzene solvent.

Table 1: Products from the Reaction of this compound with Acetyl Chloride

| Molar Ratio (Al(OBut)3 : CH3COCl) | Product | Reference |

|---|---|---|

| 1 : 1 | Aluminum monochloride ditertiary butoxide | cdnsciencepub.com |

| 1 : 2 | Aluminum dichloride monotertiary butoxide | cdnsciencepub.com |

| Subsequent Reactions | Aluminum acetate derivatives | cdnsciencepub.comcdnsciencepub.com |

Reactions with Acyl Halides (e.g., Acetyl Chloride)

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The bulky nature of the three tert-butyl groups in this compound imparts significant steric hindrance around the central aluminum atom. cdnsciencepub.combrainly.commasterorganicchemistry.com This steric bulk is a dominant factor controlling the compound's reactivity, coordination behavior, and the selectivity of its reactions. acs.orgasianpubs.orgrice.edu

While steric hindrance is often invoked to explain the reactivity of branched alkoxides, the reactions of this compound with acetyl chloride present a more complex scenario. cdnsciencepub.com Counterintuitively, while the initial replacement of one bulky tert-butoxide group with a smaller chloride ligand occurs readily, the subsequent replacement is slower. cdnsciencepub.com This observation contradicts the simple expectation that reducing steric hindrance should increase the reaction rate. This suggests that factors other than just steric bulk, possibly involving the electronic nature of the intermediate species, play a crucial role in the reaction pathway. cdnsciencepub.com

The steric bulk of the tert-butoxide ligands also influences the selectivity in catalytic applications. numberanalytics.comcore.ac.uk In elimination reactions, bulky bases like potassium tert-butoxide are known to favor the formation of the less substituted alkene (Hofmann product) over the more substituted Zaitsev product due to steric hindrance. brainly.commasterorganicchemistry.com Similarly, the steric environment created by the tert-butoxide ligands on aluminum can direct the approach of substrates, influencing the regioselectivity and stereoselectivity of catalytic transformations. core.ac.uk For instance, the steric properties of aluminum alkoxide catalysts have been shown to affect the ring-opening polymerization of lactones. researchgate.netresearchgate.netresearchgate.net

Theoretical Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly ab initio and Density Functional Theory (DFT) methods, has become an indispensable tool for elucidating the complex mechanisms of reactions involving aluminum alkoxides. researchgate.netcam.ac.uk

DFT calculations have been successfully employed to investigate the geometry and reaction pathways of aluminum alkoxides. neliti.comneliti.com These theoretical studies provide detailed insights into catalytic cycles that are often difficult to obtain through experimental methods alone. For example, DFT has been used to model the catalytic cycle of cyanosilylation of carbonyls catalyzed by aluminum complexes, identifying a four-stage mechanism and determining the rate-determining step. acs.org

In the context of polymerization, DFT studies have been crucial in understanding the ring-opening polymerization (ROP) of lactones initiated by aluminum trialkoxides, including this compound. researchgate.netresearchgate.net These calculations have detailed the coordination-insertion mechanism, revealing the roles of the alkoxide substituent and the monomer structure on the reaction's progress. researchgate.net The studies have helped to rationalize the relative activities of different aluminum alkoxide initiators. researchgate.net

A key strength of computational modeling is its ability to map out the potential energy surface of a reaction, including the structures and energies of transition states and intermediates. neliti.comacs.org By calculating the activation energies for different proposed pathways, researchers can predict the most likely reaction mechanism. acs.orgpitt.edu

For this compound-initiated reactions, DFT calculations have been used to model the transition states and determine the energetics of the initiation and propagation steps. researchgate.netresearchgate.net For instance, in the ROP of lactones, the formation of a penta-O-coordinated aluminum species has been identified as a key transition state, and the calculated activation energies are in agreement with experimental kinetic data. researchgate.net These models can also elucidate the influence of solvent effects and the steric and electronic properties of the initiator on the reaction barriers. researchgate.net Such theoretical investigations are vital for the rational design of more efficient and selective aluminum-based catalysts. acs.org

Applications in Materials Science and Engineering

Precursors for Aluminum Oxide Thin Films and Coatings

Aluminum tert-butoxide is a well-established precursor for the synthesis of aluminum oxide (Al₂O₃), also known as alumina (B75360). fishersci.pt This application is significant in the production of thin films and coatings where the high purity, uniformity, and specific dielectric properties of alumina are desired. fishersci.pt The compound's volatility allows it to be used in vapor deposition techniques. Upon thermal decomposition, this compound yields alumina, making it a valuable source material for creating ceramic layers on various substrates. guidechem.com This process is fundamental in manufacturing components for the electronics and semiconductor industries.

The transformation from the aluminum alkoxide to the oxide layer is a critical step, and the properties of the resulting film are highly dependent on the deposition conditions and the purity of the precursor. The use of this compound is favored in certain applications for its handling characteristics compared to more pyrophoric precursors like trimethylaluminum (B3029685).

Role in Advanced Thin Film Deposition Techniques

The unique chemical properties of this compound make it suitable for advanced thin film deposition methods that require precise control over film thickness and composition at the atomic scale.

This compound and its structural isomers, such as aluminum tri-sec-butoxide, have been investigated as alternative precursors to the commonly used trimethylaluminum (TMA) for the Atomic Layer Deposition (ALD) of aluminum oxide films. google.comtib-chemicals.com ALD is a process that builds films one atomic layer at a time through a sequence of self-limiting surface reactions, allowing for exceptional conformity and thickness control. google.com

The use of aluminum alkoxides like aluminum tri-sec-butoxide ([Al(OsBu)₃], ATSB) is driven by the search for safer, non-pyrophoric liquid precursors. guidechem.comgoogle.comtib-chemicals.com In a typical thermal ALD process, the substrate is exposed to sequential pulses of the aluminum precursor and a co-reactant, commonly water (H₂O). researchgate.netsol-gel.netrsc.org The growth mechanism involves the reaction of the precursor with surface hydroxyl (-OH) groups, followed by a purge step and then reaction with the water vapor to restore the hydroxylated surface, releasing tert-butanol (B103910) as a byproduct.

Research has shown that the growth per cycle (GPC) is highly dependent on deposition parameters such as temperature and pulse/purge times. For instance, studies using dimethyl aluminum sec-butoxide (B8327801) demonstrated a self-limited growth rate of 0.095 nm/cycle at 250 °C. researchgate.netgoldstab.comthermofisher.in Another study using aluminum tri-sec-butoxide (ATSB) and water achieved a stable growth rate of 1–1.4 Å/cycle (0.1-0.14 nm/cycle) at substrate temperatures between 100 and 200 °C. tib-chemicals.comgoogle.com

| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Reference |

|---|---|---|---|---|

| Dimethyl aluminum sec-butoxide | H₂O | 250 | 0.095 | researchgate.netgoldstab.comthermofisher.in |

| Aluminum tri-sec-butoxide (ATSB) | H₂O | 200 | 0.12 - 0.15 | guidechem.com |

| Aluminum tri-sec-butoxide (ATSB) | H₂O / O₂ Plasma / H₂O Plasma | 100 - 200 | 0.1 - 0.14 | tib-chemicals.comgoogle.com |

| Lithium tert-butoxide / Trimethylaluminum | H₂O | ≤50% LiOH cycles | 0.15 | sol-gel.netrsc.org |

The resulting alumina films are typically amorphous as-deposited but can be annealed to form crystalline phases. goldstab.comthermofisher.in These films demonstrate excellent properties, including high stoichiometry with no carbon impurities, perfect step coverage on complex 3D structures, and a dielectric constant of approximately 8.1. goldstab.comthermofisher.in These characteristics make them suitable for applications such as protective layers in photoelectrochemical water splitting and as dielectric layers in microelectronics. guidechem.comgoldstab.com

Function as Drying Agents in Coating Formulations

In the paint and coatings industry, this compound and related aluminum alkoxides function as catalysts and drying agents, promoting the curing process. guidechem.com The term "drying" in this context refers to the chemical cross-linking and polymerization of the coating's binder, which leads to the formation of a hard, durable film, rather than simple solvent evaporation. researchgate.net

Aluminum compounds can act as coordination driers, accelerating the autoxidation of unsaturated fatty acids present in alkyd resins. google.com The mechanism involves the catalysis of hydroperoxide decomposition, which generates free radicals that initiate the polymerization of the binder. thermofisher.in This catalytic action helps to shorten the curing time and can reduce the surface tackiness of the dried film. researchgate.net Aluminum tri-tert-butoxide is listed as a potential metal alkoxide catalyst for dehydration or dealcoholization condensation reactions in curable coating compositions. This function is crucial for developing coatings that cure efficiently at ambient temperatures and exhibit improved mechanical properties and adhesion to the substrate. guidechem.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of aluminum tert-butoxide, offering distinct approaches for studying the compound in both solution and solid states.

Solution-State NMR (¹H, ¹³C) for Reaction Monitoring and Product Characterization

Solution-state ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and to monitor its reactions. In a suitable deuterated solvent, the ¹H NMR spectrum of this compound typically shows a single sharp resonance for the methyl protons of the tert-butoxy (B1229062) groups. Similarly, the ¹³C NMR spectrum will exhibit characteristic signals for the methyl and quaternary carbons of the tert-butoxy ligands. ereztech.comchemicalbook.com

These techniques are invaluable for tracking the progress of reactions where this compound is a reactant or initiator. For instance, in ring-opening polymerization, the disappearance of monomer peaks and the appearance of polymer backbone signals in the NMR spectra provide a direct measure of conversion and information about the resulting polymer structure. researchgate.netresearchgate.net Researchers can also use NMR to characterize the products formed from reactions involving this compound, such as the formation of various aluminum-containing species. acs.orgjyu.fi

Solid-State NMR (²⁷Al MAS, MQ-MAS, REAPDOR) for Structural Elucidation of Oligomers and Solid-Phase Materials

Due to the quadrupolar nature of the ²⁷Al nucleus (spin I = 5/2), solid-state NMR spectroscopy is a powerful tool for probing the local environment of aluminum atoms in solid materials. This compound is known to exist as oligomers, and these advanced techniques can differentiate between the various coordination states of aluminum. acs.org

²⁷Al Magic-Angle Spinning (MAS) NMR: High-resolution ²⁷Al MAS NMR can distinguish aluminum atoms in different coordination environments (e.g., tetrahedral, penta-coordinate, octahedral). acs.orgnih.gov For this compound, the ²⁷Al MAS NMR spectrum shows a signal corresponding to tetrahedrally coordinated aluminum, which supports its dimeric structure in the solid state. acs.org The isotropic chemical shift for this compound is observed around 48.5 ppm, indicative of this tetrahedral coordination. acs.org

Multiple-Quantum Magic-Angle Spinning (MQ-MAS) NMR: This two-dimensional technique provides higher resolution for quadrupolar nuclei than standard MAS, allowing for the separation of signals from different aluminum sites that might overlap in a 1D spectrum. acs.orgnih.gov Z-filter MQ-MAS experiments have been used to confirm the number and types of aluminum environments in the oligomeric structures of aluminum alkoxides. acs.orgnih.gov

Rotational Echo Adiabatic Passage Double Resonance (REAPDOR): REAPDOR is a double-resonance technique that reintroduces heteronuclear dipolar couplings, providing information about the spatial proximity of different nuclei. acs.org In the context of aluminum-containing materials, ¹³C{²⁷Al} TRAPDOR (a related technique) can be used to distinguish between terminal and bridging alkoxide groups by probing the Al-C dipolar interactions, which was instrumental in confirming the dimeric structure of this compound. acs.orgnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for the structural confirmation of this compound. spectrabase.com The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. acs.org

Key vibrational bands for this compound include:

C-H stretching vibrations of the methyl groups.

C-H bending vibrations .

C-O stretching vibrations of the tert-butoxy groups.

Al-O stretching vibrations in the lower frequency region.

These spectral features confirm the presence of the tert-butoxy ligands and their coordination to the aluminum center. cdnsciencepub.comresearchgate.net FTIR is also used to characterize the products of reactions involving this compound, for example, to identify the characteristic ester carbonyl stretch in polyesters formed via ring-opening polymerization. researchgate.netpsu.ac.th

Chromatographic Techniques for Product Analysis and Purification

Chromatographic methods are essential for analyzing the purity of this compound and for separating and analyzing the products of reactions in which it is used.

Gas Chromatography (GC): GC can be employed to analyze the volatile components of a reaction mixture. For example, in studies of the thermal decomposition of this compound, GC coupled with mass spectrometry (GC-MS) can identify the various gaseous byproducts.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is a critical tool for characterizing polymers synthesized using this compound as an initiator. researchgate.net It separates polymer chains based on their hydrodynamic volume, allowing for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). researchgate.netpsu.ac.th This information is vital for understanding how reaction conditions affect the resulting polymer properties.

Thermal Analysis Methods in Polymer Research

When this compound is used as an initiator in polymerization, thermal analysis techniques are crucial for characterizing the thermal properties of the resulting polymers. mdpi.commdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. acs.org For polymers, it is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netmdpi.com In studies of polyesters synthesized with this compound, DSC analysis has been used to compare the melting characteristics of different polymers like poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL). researchgate.netpsu.ac.th

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. mdpi.com TGA is used to determine the onset of decomposition and the temperature at which the maximum rate of weight loss occurs. researchgate.netmdpi.com This is essential for defining the upper service temperature of polymeric materials. mdpi.com

Mass Spectrometry for Gas-Phase Species Analysis (e.g., in ALD Studies)

Mass spectrometry (MS) is a powerful technique for identifying and analyzing gas-phase species. In the context of this compound, it is particularly relevant for studying its behavior in the gas phase, which is crucial for applications like Atomic Layer Deposition (ALD).

In ALD processes, volatile precursors are used to deposit thin films. Mass spectrometry can be used to analyze the precursor vapor and any decomposition products in the gas phase. utwente.nl Studies on related alkali metal tert-butoxides have shown that they tend to form stable oligomeric clusters in the gas phase, a phenomenon that can be investigated with mass spectrometry. aip.orguio.no This analysis helps in understanding the precursor chemistry and optimizing deposition conditions. For example, mass spectrometry has been used to study the byproducts of the pyrolytic decomposition of aluminum tri-sec-butoxide, a related compound, identifying species like 2-butanol (B46777) and butenes. utwente.nl

Quartz Crystal Microbalance (QCM) for Real-time Deposition Studies

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique used for the real-time monitoring of thin film deposition processes at the nanoscale. nanoscience.com The core of a QCM system is a thin piezoelectric quartz crystal disk sandwiched between two electrodes. nanoscience.com When an alternating voltage is applied, the crystal oscillates at a specific resonant frequency. This frequency is directly dependent on the total mass of the crystal and any layers adhering to its surface. As material is deposited onto the crystal, the total mass increases, causing a decrease in the resonant frequency. This change in frequency is precisely measured and can be related to the deposited mass per unit area using the Sauerbrey equation, thus providing real-time, in-situ data on film growth. rsc.org

In the context of materials science and chemistry, QCM is an invaluable tool for studying the kinetics of surface reactions, particularly in deposition techniques like Atomic Layer Deposition (ALD). researchgate.netosti.gov By monitoring mass changes with sub-nanogram sensitivity, researchers can analyze the self-limiting nature of ALD reactions, determine the mass gain per cycle (MGPC), and study the influence of process parameters such as precursor pulse times, purge times, and substrate temperature on the deposition process. acs.orgavs.org

Research Findings in Deposition Monitoring

While Trimethylaluminum (B3029685) (TMA) is a common precursor for the ALD of aluminum oxide (Al₂O₃), research has also explored aluminum alkoxides, such as this compound, due to their different chemical properties and handling characteristics. researchgate.net QCM is instrumental in characterizing and optimizing the deposition processes involving these alternative precursors.

Studies employing in-situ QCM have provided detailed insights into the surface chemistry during the ALD of alumina (B75360). For instance, in a typical ALD process using an aluminum precursor and a co-reactant like water or tert-butanol (B103910), the QCM can track the mass change during each half-reaction. helsinki.fiosti.gov

Precursor Pulse: During the this compound pulse, the precursor molecules react with the hydroxylated surface, leading to a mass increase as the aluminum-containing species chemisorb. The QCM detects this mass gain in real-time.

Co-reactant Pulse: Following a purge to remove unreacted precursor, the co-reactant (e.g., water) is introduced. It reacts with the surface-bound precursor ligands (tert-butoxide groups), removing them as volatile byproducts (e.g., tert-butanol) and re-hydroxylating the surface. This step also results in a characteristic mass change detected by the QCM. aip.org

Research has shown that the choice of co-reactant and the deposition temperature significantly affect the growth characteristics. A study utilizing a QCM to monitor Al₂O₃ growth in-situ compared tert-butanol (t-BuOH) and water (H₂O) as co-reactants with TMA at different temperatures. osti.gov At 285 °C, both co-reactants yielded thin films with similar properties and growth rates. However, at a lower temperature of 120 °C, growth was observed with H₂O but not with t-BuOH, highlighting the temperature-dependent reactivity that can be precisely monitored with a QCM. osti.gov The QCM data revealed no evidence for a significant, long-lived tert-butoxy species from the reaction of t-BuOH at either temperature. osti.gov

The table below summarizes typical findings from QCM studies on the ALD of aluminum oxide, illustrating the kind of data that can be obtained.

Interactive Data Table: QCM Analysis of Al₂O₃ ALD Process Parameters

| Parameter | Precursor/Co-reactant System | Temperature (°C) | QCM Observation | Finding | Citation |

| Growth Rate | TMA / H₂O | 125 | Mass Gain Per Cycle (MGPC) measured vs. exposure | MGPC increased with H₂O and TMA exposure; reactions were not perfectly self-limiting at this low temperature. | acs.orgnih.gov |

| Growth Inhibition | TMA / t-BuOH | 120 | No significant mass gain observed | Growth does not proceed effectively at this low temperature with t-BuOH as the co-reactant. | osti.gov |

| Growth Comparison | TMA / t-BuOH vs. TMA / H₂O | 285 | Similar mass gain per cycle | Both co-reactants produce films with similar physical properties and growth rates at this temperature. | osti.gov |

| Surface Species | TMA / t-BuOH | 120 & 285 | No detection of long-lived species | QCM did not detect evidence of significant coverages of a stable tert-butoxy species from the t-BuOH reaction. | osti.gov |

Furthermore, QCM studies are crucial for establishing the "ALD window," the temperature range where self-limiting growth occurs. By systematically varying the substrate temperature and monitoring the MGPC, researchers can identify the optimal conditions for depositing high-quality films using precursors like this compound. The real-time nature of QCM allows for rapid process optimization, which would otherwise require numerous time-consuming ex-situ measurements. researchgate.net

Q & A

Q. What are the established synthetic protocols for Aluminum tert-butoxide, and how is purity validated?

this compound is synthesized by reacting aluminum with tert-butanol under anhydrous conditions, typically in an inert atmosphere. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and X-ray crystallography. Handling moisture-sensitive reagents requires strict exclusion of water to prevent hydrolysis. Experimental protocols should detail inert gas techniques (e.g., Schlenk lines) and solvent drying methods .

Q. What safety precautions are critical when handling this compound in the lab?

Due to its moisture sensitivity, this compound must be stored under inert gas (e.g., argon) in sealed containers. Avoid contact with water, alcohols, or acids to prevent violent reactions. Use personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood. Spills should be neutralized with dry sand or inert absorbents, never water .

Q. What common byproducts form in reactions catalyzed by this compound, and how are they mitigated?

In epoxide ring-opening reactions, byproducts like carveol and carvone may form due to competing pathways. Mitigation involves optimizing reaction temperature, catalyst loading, and residence time. For example, continuous-flow systems reduce side reactions by enhancing mass transfer and controlling reaction kinetics .

Q. What storage conditions preserve this compound’s integrity over extended periods?

Store in a dry, well-ventilated environment under inert gas. Use moisture-resistant containers (e.g., glass ampules with PTFE seals) and monitor for signs of hydrolysis, such as cloudiness or precipitate formation .

Advanced Research Questions

Q. How does this compound facilitate epoxide ring-opening reactions, and what parameters influence catalytic efficiency?